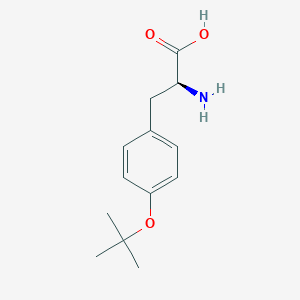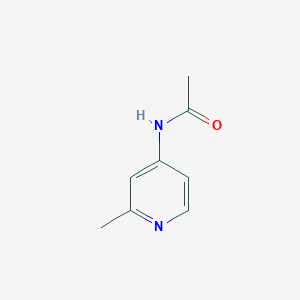
6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione
描述
The compound "6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione" is a brominated triazine derivative. Triazines are a class of nitrogen-containing heterocycles which are known for their various biological activities and applications in chemical synthesis. The presence of bromine and methyl groups in the compound suggests potential reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of brominated triazine derivatives has been explored in the literature. For instance, the synthesis of photochromic brominated biindene diones has been reported, where bromine atoms are introduced into the methyl group on the benzene rings of biindenylidenedione derivatives . Although the exact synthesis of "6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione" is not detailed, similar bromination reactions and the use of bromocarbonyl compounds in the synthesis of related triazine derivatives have been described . These methods typically involve moderate yields and specific conditions tailored to the desired bromination pattern on the triazine ring.
Molecular Structure Analysis
The molecular structure of brominated triazine derivatives can be complex, and the introduction of bromine atoms can significantly affect the molecular arrangement. For example, a crystal structure analysis of a dibromomethyl biindene dione derivative revealed a defective tightness in molecular arrangement compared to its precursor . This suggests that bromination can lead to changes in the crystal packing and possibly the overall stability of the compound.
Chemical Reactions Analysis
Brominated triazine derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms. The bromine substituents can act as good leaving groups or electrophiles in substitution reactions. The literature indicates that brominated biindene diones exhibit photochromic and photomagnetic properties, which are significantly affected by the substitution of hydrogen atoms with bromine . Additionally, bromination of triazine derivatives can lead to the formation of mono- or di-bromo derivatives, which can further react to yield more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated triazine derivatives are influenced by the substituents on the triazine ring. The introduction of bromine atoms can alter properties such as solubility, melting point, and reactivity. The UV-Vis absorption spectra of these compounds in solution can provide insights into their electronic structure and potential applications in photochemistry . The photochromic and photomagnetic properties of these compounds in the solid state are of particular interest, as they can lead to applications in materials science and molecular electronics .
科学研究应用
D-Amino Acid Oxidase Inhibition
The compound 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione and its derivatives have been explored for their potential as inhibitors of d-amino acid oxidase (DAAO). These inhibitors have shown promising results in enhancing the plasma levels of d-serine in mice, which indicates their potential as pharmacoenhancers. Notably, the derivatives exhibit metabolic resistance to O-glucuronidation, a significant advantage in pharmacological applications (Niyada Hin et al., 2015).
Serotonergic Antagonism
Derivatives of 1,2,4-triazine-3,5(2h,4h)-dione have been synthesized and studied for their potential as serotonergic (5-HT2) antagonists. The findings from these studies suggest the therapeutic potential of these compounds, particularly in neuropsychiatric disorders where serotonergic systems are implicated (Y. Watanabe et al., 1992).
Anticancer Potential
The compound and its related structures have been explored for their anticancer properties. For instance, 6-bromo and 2-methyl substituents on the chromene ring were found to enhance growth inhibitory activity against various cancer cell lines. Some derivatives have shown cytotoxicity profiles comparable to standard anticancer agents, highlighting their potential in cancer therapy (Mohammad Azizmohammadi et al., 2013).
Antituberculotic Activity
The structural analogs of this compound have been investigated for their antituberculotic activity. Notably, halogenated 3‐(4‐alkylphenyl)‐1,3‐benzoxazine‐2,4‐(3H)‐diones have shown significant activity against various strains of mycobacterium, with specific derivatives demonstrating notable potency (K. Waisser et al., 2007).
安全和危害
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
未来方向
This would involve a discussion of potential future research directions, including any potential applications of the compound and areas where further study is needed.
属性
IUPAC Name |
6-bromo-2,4-dimethyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBKVAHZFMBMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293770 | |
| Record name | 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione | |
CAS RN |
15870-78-7 | |
| Record name | NSC92088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

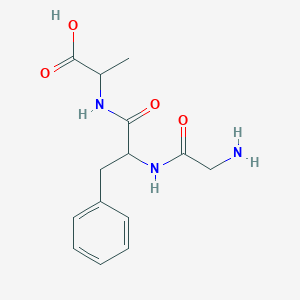
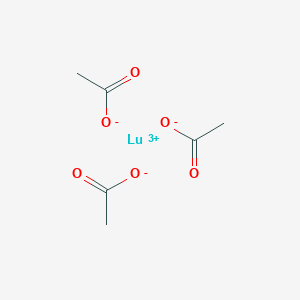
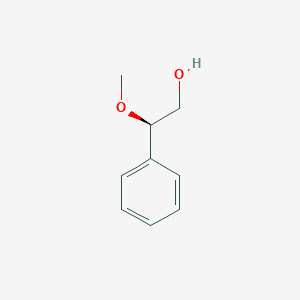
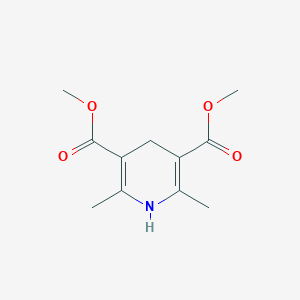
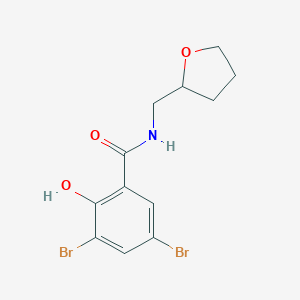
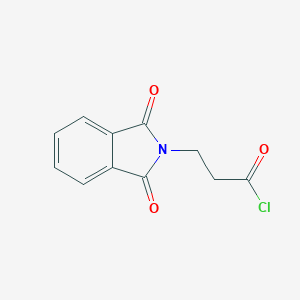
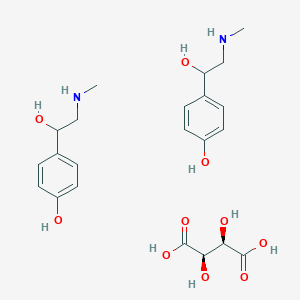
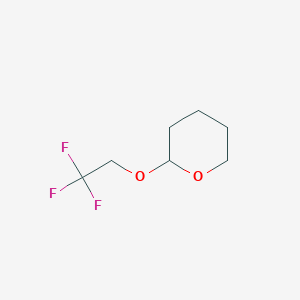
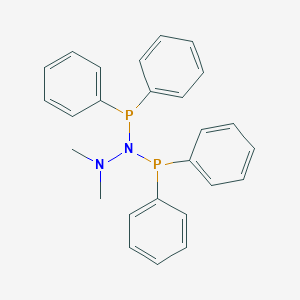
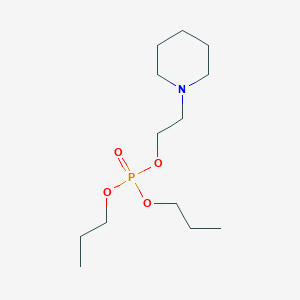
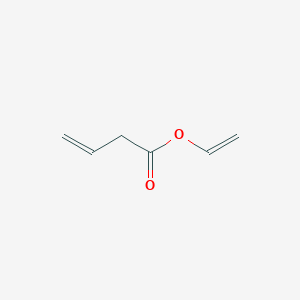
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
